[(Dimethylamino)methylene](triphenylmethyl)-thiourea
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Overview
Description
(Dimethylamino)methylene-thiourea is a chemical compound with the molecular formula C23H23N3S and a molecular weight of 373.51 g/mol . This compound is known for its unique structure, which includes a dimethylamino group, a methylene bridge, and a triphenylmethyl group attached to a thiourea moiety. It is primarily used in research and development settings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Dimethylamino)methylene-thiourea typically involves the reaction of triphenylmethyl chloride with thiourea in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane or toluene at room temperature . The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for (Dimethylamino)methylene-thiourea are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques such as distillation or large-scale chromatography.
Chemical Reactions Analysis
Types of Reactions
(Dimethylamino)methylene-thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or thiols.
Substitution: Formation of various substituted thioureas or amines.
Scientific Research Applications
(Dimethylamino)methylene-thiourea has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of (Dimethylamino)methylene-thiourea involves its interaction with various molecular targets. The compound can form hydrogen bonds and interact with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The dimethylamino group and the thiourea moiety play crucial roles in these interactions, facilitating the binding to specific molecular targets .
Comparison with Similar Compounds
Similar Compounds
Triphenylmethane: A hydrocarbon with a similar triphenylmethyl group but lacks the dimethylamino and thiourea functionalities.
Thiourea: Contains the thiourea moiety but lacks the triphenylmethyl and dimethylamino groups.
Dimethylaminomethylene compounds: Contain the dimethylamino and methylene groups but lack the triphenylmethyl and thiourea functionalities.
Uniqueness
(Dimethylamino)methylene-thiourea is unique due to its combination of a dimethylamino group, a methylene bridge, and a triphenylmethyl group attached to a thiourea moiety. This unique structure imparts specific chemical properties and reactivity, making it valuable in various research applications .
Properties
IUPAC Name |
(1E)-1-(dimethylaminomethylidene)-3-tritylthiourea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3S/c1-26(2)18-24-22(27)25-23(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21/h3-18H,1-2H3,(H,25,27)/b24-18+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTUUCAFBLKFHBE-HKOYGPOVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=NC(=S)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=N/C(=S)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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